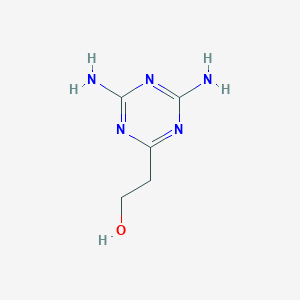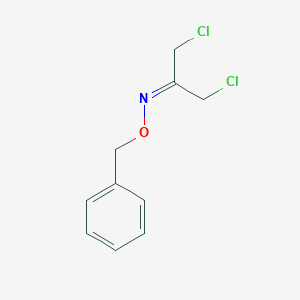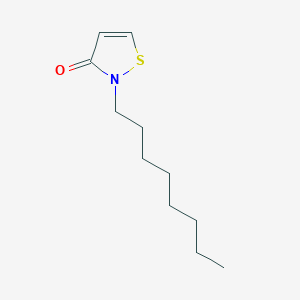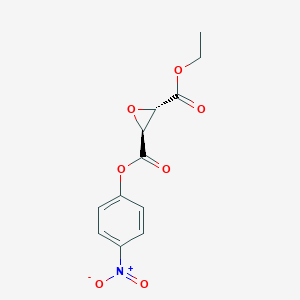
Naproxène Glucuronide
Vue d'ensemble
Description
Naproxen Glucuronide is a metabolite of Naproxen, a non-steroidal anti-inflammatory drug (NSAID) widely used to treat pain, inflammation, and fever. Naproxen is metabolized in the liver, where it undergoes glucuronidation to form Naproxen Glucuronide. This process involves the conjugation of Naproxen with glucuronic acid, resulting in a more water-soluble compound that can be excreted via the kidneys .
Applications De Recherche Scientifique
Naproxen Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Helps in understanding the metabolism and excretion of NSAIDs in the human body.
Medicine: Investigated for its role in drug interactions and potential side effects related to Naproxen metabolism.
Industry: Utilized in the development of analytical methods for drug monitoring and quality control.
Mécanisme D'action
Target of Action
Naproxen Glucuronide is a metabolite of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). The primary targets of Naproxen are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Naproxen exerts its anti-inflammatory action by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins . As Naproxen Glucuronide is a metabolite of Naproxen, it is believed to share a similar mode of action.
Biochemical Pathways
Naproxen is metabolized in the liver to form various metabolites, including Naproxen Glucuronide. This metabolic process involves Phase II metabolism, where Naproxen undergoes glucuronidation to form Naproxen Glucuronide . The glucuronidation process involves several UGT enzymes, including UGT 1A1, 1A3, 1A6, 1A7, 1A9, 1A10, and 2B7 .
Pharmacokinetics
Naproxen is rapidly and completely absorbed when administered orally. It binds extensively to plasma albumin in a concentration-dependent manner. The area under the plasma concentration-time curve (AUC) of Naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . Naproxen is metabolized in the liver to form Naproxen Glucuronide, which circulates in the plasma before being excreted in urine .
Result of Action
The inhibition of prostaglandin synthesis by Naproxen results in reduced inflammation and pain, which is the desired therapeutic effect of the drug It is believed that the metabolite may contribute to the overall therapeutic effect of naproxen .
Action Environment
The presence of Naproxen and its metabolites, including Naproxen Glucuronide, in the environment has been detected in various types of water, including drinking water and groundwater . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of Naproxen Glucuronide .
Analyse Biochimique
Biochemical Properties
Naproxen Glucuronide plays a role in biochemical reactions within the body. It is a product of the phase II metabolic pathway, specifically glucuronidation, which is catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . This pathway is crucial for the clearance of many endogenous and exogenous compounds . The glucuronide and sulfate metabolites of drugs typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body require transport proteins .
Cellular Effects
The cellular effects of Naproxen Glucuronide are primarily related to its role as a metabolite of Naproxen. Naproxen has been found to induce lipid peroxidation in isolated rat hepatocytes, believed to be caused by the Reactive Oxygen Species (ROS) generated during Naproxen metabolism . It is possible that electrophilic metabolites from Naproxen, such as Naproxen Glucuronide, may cause depletion of cellular glutathione, thus compromising the antioxidant status of the cell and hence producing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Naproxen Glucuronide is tied to its formation through the glucuronidation pathway. The presence of both electron-rich and electron-deficient regions on the surfaces of Naproxen and its metabolites indicates that they may be subject to both electrophilic and nucleophilic attacks . This means that Naproxen Glucuronide can react with cellular glutathione, causing its depletion and thus inducing cellular toxicity .
Temporal Effects in Laboratory Settings
They may, however, be the most prominent drug-related material in the circulation and excreta of humans .
Metabolic Pathways
Naproxen Glucuronide is involved in the glucuronidation pathway, a phase II metabolic pathway. This pathway is responsible for the clearance of many endogenous and exogenous compounds . The major metabolite of Naproxen in humans is Naproxen Glucuronide .
Transport and Distribution
The transport and distribution of Naproxen Glucuronide within cells and tissues require transport proteins due to its limited cell membrane permeability . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .
Subcellular Localization
The subcellular localization of Naproxen Glucuronide is not explicitly documented in the literature. Given its role as a metabolite in the glucuronidation pathway, it is likely to be found in the cytoplasm where glucuronidation typically occurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naproxen Glucuronide typically involves the enzymatic reaction of Naproxen with uridine diphosphate glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Industrial Production Methods: Industrial production of Naproxen Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where Naproxen and UDPGA are introduced along with UGT enzymes. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified using chromatographic techniques to remove any unreacted Naproxen and other impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Naproxen Glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide bond, releasing free Naproxen and glucuronic acid. Transacylation can lead to the formation of different positional isomers of Naproxen Glucuronide .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Transacylation: This reaction can occur spontaneously under physiological conditions or can be catalyzed by enzymes.
Major Products:
Hydrolysis: Produces free Naproxen and glucuronic acid.
Transacylation: Results in various positional isomers of Naproxen Glucuronide.
Comparaison Avec Des Composés Similaires
- Ibuprofen Glucuronide
- Diclofenac Glucuronide
- Ketoprofen Glucuronide
Comparison: Naproxen Glucuronide is unique in its metabolic stability and the specific enzymes involved in its formation. Unlike Ibuprofen and Diclofenac, which form both acyl and phenolic glucuronides, Naproxen primarily forms acyl glucuronide. This specificity can influence the pharmacokinetics and potential side effects of the drug .
Naproxen Glucuronide stands out due to its well-characterized metabolic pathway and its significant role in the excretion of Naproxen, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14-,15-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIELLXTVJOKM-ODXKUVGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962092 | |
| Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41945-43-1 | |
| Record name | Naproxen glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41945-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naproxen glucuronide, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2P2M6J3PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the major metabolic pathway of naproxen glucuronide in rats?
A1: Hydrolysis is the major process leading to the elimination of R-naproxen glucuronide in rats, rather than biliary excretion. []
Q2: Are there differences in the metabolic disposition of the two diastereomers of naproxen glucuronide?
A2: Yes, research has shown that R-naproxen glucuronide is more labile than S-naproxen glucuronide both in vivo and in vitro. This difference results in a larger plasma area under the curve (AUC) ratio of naproxen to naproxen glucuronide for the R-glucuronide. []
Q3: Can the rat be considered a suitable model for studying the disposition of naproxen glucuronide?
A3: The rat may not be an adequate model for studying the disposition of acyl glucuronides in certain situations. This is because the metabolic disposition, and potentially the toxicities, of diastereomeric metabolites of chiral drugs can differ significantly even when individual diastereomers have similar apparent clearances. []
Q4: Which animal species exhibits a urinary metabolic profile of naproxen that is most similar to that of humans?
A4: The guinea pig and mouse demonstrate the closest urinary metabolic profiles to that of humans in terms of naproxen metabolism. []
Q5: What is the effect of probenecid on naproxen metabolism?
A5: Probenecid significantly alters the half-life, renal clearance, and metabolism of naproxen. It inhibits naproxen glucuronide formation and reduces the renal clearance of naproxen. [] This results in higher steady-state plasma levels of naproxen and increased formation of the 6-O-desmethylnaproxen metabolite. []
Q6: Can naproxen glucuronide be directly oxidized by cytochrome P450 enzymes?
A6: Yes, similar to steroid sulfates, naproxen glucuronide can undergo direct oxidation by cytochrome P450 enzymes. [, ]
Q7: Which cytochrome P450 isoform has been specifically implicated in the oxidation of estradiol-17β-glucuronide?
A7: CYP2C8 has been identified as the specific cytochrome P450 isoform responsible for the oxidation of estradiol-17β-glucuronide to 2-hydroxy-estradiol-17β-glucuronide. [, ] This reaction has been observed in both human liver microsomal preparations and heterologously expressed cytochrome P450 isoforms. [, ]
Q8: How does the structure of chemically bonded C18 phases influence the HPLC separation of naproxen glucuronide diastereoisomers?
A8: HPLC separation of naproxen glucuronide diastereoisomers is affected by the structure and coverage density of chemically bonded C18 phases. Good and reproducible separation results were obtained using materials with monomeric C18 CBP structure and high coverage density. []
Q9: What is the potential clinical relevance of understanding the interaction between naproxen glucuronide and drug transporters?
A9: Understanding the interactions of naproxen glucuronide with drug transporters, such as OAT3, MRP2, and MRP4, is crucial as these interactions can potentially lead to drug-drug interactions and impact the pharmacokinetics and efficacy of co-administered medications. []
Q10: Can naproxen metabolites trigger immune thrombocytopenia?
A10: Yes, metabolites of naproxen, specifically naproxen glucuronide, have been identified as sensitizing agents in cases of drug-induced immune thrombocytopenia. Antibodies reactive with normal platelets in the presence of naproxen glucuronide have been detected in affected patients. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)







